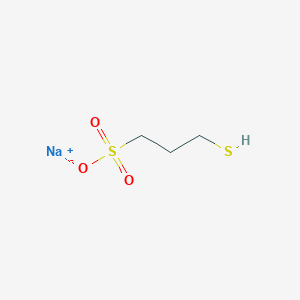
Sodium 3-mercaptopropanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-mercaptopropanesulphonate (SMP) is a water-soluble, organic sulfonate compound with a wide range of applications in biochemistry, biotechnology, and in various industrial processes. It is a colorless, odorless, and non-toxic compound that can be synthesized in the laboratory. SMP has a wide range of advantages, including its low cost, excellent solubility in water, and its ability to act as a reducing agent and chelating agent. It is also used as a reagent in biochemical and physiological experiments and has been used in the synthesis of many other compounds.
Scientific Research Applications
Drug Delivery and Therapeutic Applications : Sodium 3-mercaptopropanesulphonate-functionalized gold nanoparticles (AuNP-3MPS) loaded with dexamethasone showed increased colloidal stability in biological media and non-toxicity in vitro. These nanoparticles continuously released bioactive dexamethasone, inducing cell proliferation arrest and apoptotic cell death in a human lymphoma cell line, and upregulated programmed cell death-1 molecule in activated mouse T lymphocytes. This study highlights the potential of this compound in drug delivery systems for cancer treatment (Rossi et al., 2016).
Biochemical Analysis and Detection : Electrochemical behavior of sodium 2-mercaptoethanesulphonate (Mesna) was studied using a hanging mercury drop electrode. The study found that adsorptive phase selective alternating current stripping voltammetry allows detection of Mesna at very low concentrations, demonstrating its application in biochemical analysis (Villar et al., 1990).
Chemotherapy Adjuvant : Sodium 2-mercaptoethanesulphonate (MESNA) is used as a uroprotective agent to prevent hemorrhagic cystitis during oxazaphosphorine cancer chemotherapy. It enhances the excretion of cysteine in urine, thus demonstrating its role as a supportive therapy in oncology (Jones et al., 1985).
Medical Applications in Otology : Sodium 2-mercaptoethanesulphonate (Mesna) has been explored for its potential in otological surgeries, such as in the treatment of cholesteatoma and adhesive otitis media. Studies found that topical Mesna application during ear surgery could improve recurrence rates and was safe without causing sensorineural hearing loss (Moffa et al., 2021).
Copper Electroplating : this compound is involved in copper electrodeposition processes. An experimental study compared the behavior of 3-mercaptopropanesulphonic acid sodium salt (MPSA) in copper plating, indicating its role in the acceleration of copper deposition (Tan et al., 2007).
Mechanism of Action
Target of Action
Sodium 3-mercaptopropanesulphonate, also known as Sodium 3-mercapto-1-propanesulfonate, primarily targets gold-coated substrates . This compound forms a self-assembled monolayer via chemisorption on these substrates .
Mode of Action
The compound interacts with its targets through a process known as chemisorption . This is a type of adsorption process where a chemical reaction occurs between the surface and the adsorbate. This results in a strong chemical bond between the molecule and the substrate .
Biochemical Pathways
The compound is involved in the thiol-ene reaction , a type of click chemistry . This reaction is used to prepare tetrasubstituted organosilicon thioether . The thiol-ene reaction is a powerful tool in materials science, allowing for the functionalization of materials in a highly efficient and versatile manner .
Result of Action
The primary result of this compound’s action is the formation of a self-assembled monolayer on gold-coated substrates . This can be used to prepare tetrasubstituted organosilicon thioether . Additionally, it can be used as a capping agent to functionalize gold nanoparticles for potential applications in the field of radiotherapy and drug delivery .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound’s solubility in water suggests that it could be affected by the presence or absence of water in the environment . Additionally, the compound’s chemisorption process could be influenced by the surface properties of the substrate . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Sodium 3-mercaptopropanesulphonate plays a significant role in biochemical reactions. It is used to prepare tetrasubstituted organosilicon thioether by photochemical reaction with tetravinylsilane via thiol-ene reaction .
Cellular Effects
It has been used in the preparation of Rh nanoparticles by liquid-phase reduction of rhodium (III) chloride , suggesting that it may interact with metal ions in cells.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a self-assembled monolayer via chemisorption on a gold-coated substrate . This suggests that it may interact with biomolecules through chemisorption, potentially influencing enzyme activity and gene expression.
Transport and Distribution
Its solubility in water suggests that it could be transported via aqueous channels within the body.
Subcellular Localization
Its ability to form a self-assembled monolayer via chemisorption on a gold-coated substrate suggests that it may localize to regions of the cell where such substrates are present.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-mercaptopropanesulphonate involves the reaction of 3-chloropropanesulfonyl chloride with sodium 3-mercapto-1-propanesulfonate. The reaction is carried out in anhydrous conditions to prevent hydrolysis of the starting materials and the product.", "Starting Materials": ["3-chloropropanesulfonyl chloride", "sodium 3-mercapto-1-propanesulfonate", "anhydrous conditions"], "Reaction": ["Step 1: Dissolve sodium 3-mercapto-1-propanesulfonate in dry tetrahydrofuran (THF) and cool the solution to 0°C.", "Step 2: Slowly add 3-chloropropanesulfonyl chloride to the solution while stirring vigorously.", "Step 3: After the addition is complete, allow the mixture to warm up to room temperature and stir for several hours.", "Step 4: Filter the resulting solid and wash it with cold THF.", "Step 5: Dry the solid under vacuum to obtain Sodium 3-mercaptopropanesulphonate as a white powder."] } | |
CAS RN |
17636-10-1 |
Molecular Formula |
C3H8NaO3S2 |
Molecular Weight |
179.2 g/mol |
IUPAC Name |
sodium;3-sulfanylpropane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6); |
InChI Key |
FTCLAXOKVVLHEG-UHFFFAOYSA-N |
Isomeric SMILES |
C(CS)CS(=O)(=O)[O-].[Na+] |
SMILES |
C(CS)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(CS)CS(=O)(=O)O.[Na] |
Other CAS RN |
17636-10-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



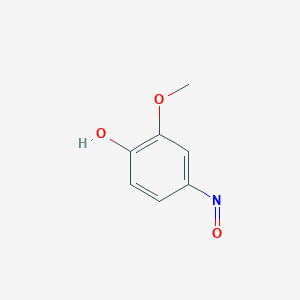

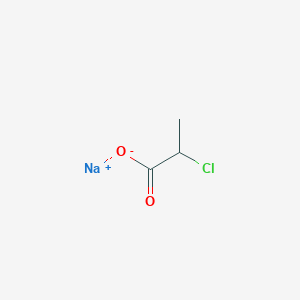


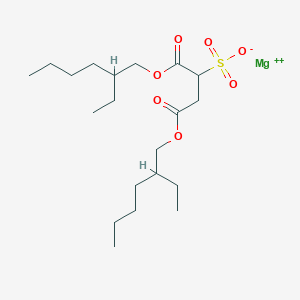
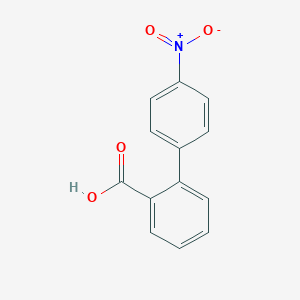


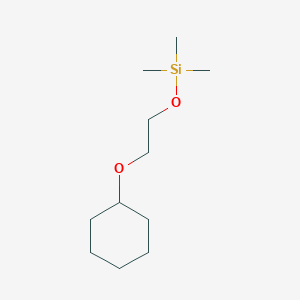
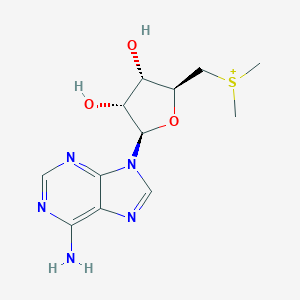


![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)